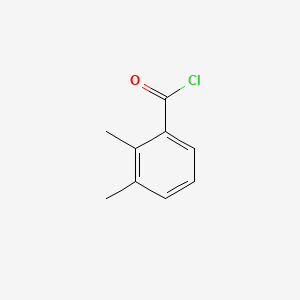

2,3-ジメチルベンゾイルクロリド

概要

説明

2,3-Dimethylbenzoyl chloride is a chemical compound that is a derivative of benzoyl chloride with two methyl groups attached to the benzene ring. It is an acyl chloride and can be involved in various chemical reactions due to the presence of the reactive carbonyl chloride group.

Synthesis Analysis

The synthesis of compounds related to 2,3-dimethylbenzoyl chloride can involve various methods. For instance, 2-arylbenzoyl chlorides, which are structurally similar to 2,3-dimethylbenzoyl chloride, can undergo annulative coupling with alkynes to form phenanthrene derivatives. This process is facilitated by an iridium catalyst system and occurs without the need for an external base, as demonstrated in the synthesis of phenanthrene derivatives from 2-arylbenzoyl chlorides .

Molecular Structure Analysis

The molecular structure of compounds closely related to 2,3-dimethylbenzoyl chloride can be determined using techniques such as X-ray diffraction and ab initio calculations. For example, the structure of 2,3-dimethylbenzoic acid, which shares the dimethylbenzene core with 2,3-dimethylbenzoyl chloride, has been analyzed to reveal that the molecule is not planar due to steric hindrance. The carboxyl group is twisted out of the plane of the benzene ring, and this conformation can be influenced by crystal forces .

Chemical Reactions Analysis

Compounds similar to 2,3-dimethylbenzoyl chloride can participate in a variety of chemical reactions. For example, 2-chloro-1,3-dimethylimidazolinium chloride, which contains a chloride and two methyl groups, can be used for chlorination, oxidation, reduction, and rearrangement reactions under nearly neutral conditions . This demonstrates the versatility of compounds with chlorine and methyl groups in their structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-dimethylbenzoyl chloride can be inferred from related compounds. For instance, the steric effects of methyl groups on the benzene ring can influence the molecule's resonance and conformation, as seen in the case of 2,3-dimethylbenzoic acid . Additionally, the reactivity of the acyl chloride group in 2,3-dimethylbenzoyl chloride would make it a suitable reagent for acylation reactions and other organic syntheses.

科学的研究の応用

医薬品合成

2,3-ジメチルベンゾイルクロリド: は、様々な医薬品化合物の合成における重要な中間体です。 アシルクロリドとしての反応性により、医薬品分子に2,3-ジメチルベンゾイル部分を導入するのに適しており、最終生成物の薬理作用に不可欠となる可能性があります .

有機合成

有機化学において、2,3-ジメチルベンゾイルクロリドはアシル化反応に使用され、有機基質にアシル基を導入することができます。 この化合物は、ケトン、アルデヒド、カルボン酸の合成に特に有用であり、これらは有機合成における基本的な構成要素です .

材料科学

材料科学の研究者は、2,3-ジメチルベンゾイルクロリドを材料の表面特性の改変に使用しています。 疎水性層の付加、またはポリマーや表面の特定の化学基による官能化に使用することができ、これにより材料に所望の特性が付与されます .

分析化学

2,3-ジメチルベンゾイルクロリド: は、分析化学において誘導体化剤として役割を果たします。 化学化合物を修飾して、より検出可能なものにするか、またはクロマトグラフィー特性を向上させるために使用され、複雑な混合物の分析を支援します .

農業

2,3-ジメチルベンゾイルクロリドの農業における直接的な用途は十分に文書化されていませんが、関連する化合物は、除草剤や殺虫剤などの農薬の合成に使用されています。 これらの化合物は、作物を害虫や病気から保護し、農業生産性に貢献します .

環境科学

環境科学において、2,3-ジメチルベンゾイルクロリドは有機汚染物質の研究に関与している可能性があります。 その誘導体は、環境サンプルの分析における標準物質または参照物質として使用することができ、汚染レベルを監視し、生態学的影響を評価します .

Safety and Hazards

作用機序

Target of Action

2,3-Dimethylbenzoyl chloride is a chemical compound used in organic synthesis. Its primary targets are organic molecules that can undergo nucleophilic substitution reactions .

Mode of Action

The compound interacts with its targets through a mechanism known as nucleophilic substitution. In this process, a nucleophile (a molecule or ion that donates an electron pair) reacts with an electrophile (a molecule or ion that accepts an electron pair). The chloride ion in 2,3-Dimethylbenzoyl chloride acts as a leaving group, making the carbon atom it’s attached to an electrophile .

Biochemical Pathways

The exact biochemical pathways affected by 2,3-Dimethylbenzoyl chloride depend on the specific reaction and the molecules it interacts with. It’s commonly used in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways.

Pharmacokinetics

Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) would be influenced by factors such as its lipophilicity, molecular weight, and chemical stability .

特性

IUPAC Name |

2,3-dimethylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNKMVDATNLZBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347600 | |

| Record name | 2,3-Dimethylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21900-46-9 | |

| Record name | 2,3-Dimethylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

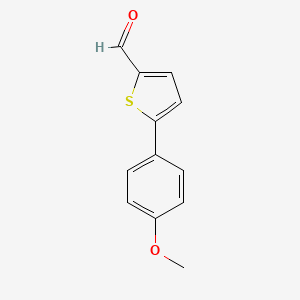

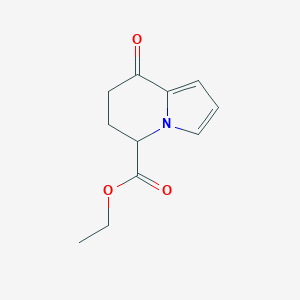

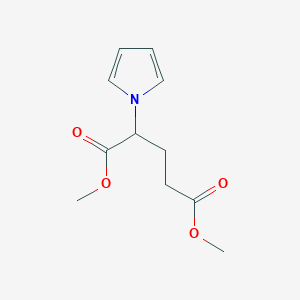

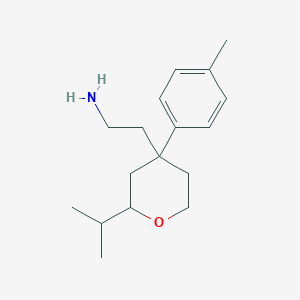

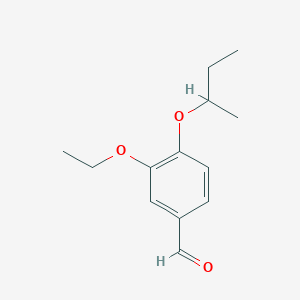

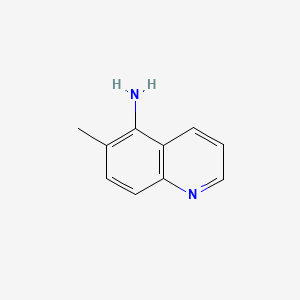

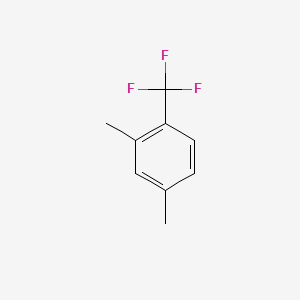

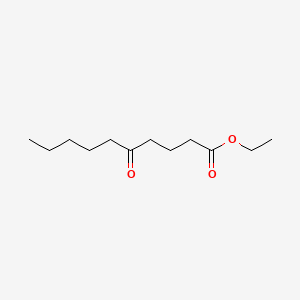

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1305076.png)